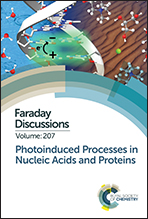Electrical control of Faraday rotation at a liquid–liquid interface†
Faraday Discussions Pub Date: 2014-11-27 DOI: 10.1039/C4FD00210E
Abstract
A theory is developed for the Faraday rotation of light from a monolayer of charged magnetic nanoparticles at an electrified liquid–liquid interface. The polarization fields of neighboring nanoparticles enhance the Faraday rotation. At such interfaces, and for realistic sizes and charges of nanoparticles, their adsorption–desorption can be controlled with a voltage variation <1 V, providing electrovariable Faraday rotation. A calculation based on the Maxwell-Garnett theory predicts that the corresponding redistribution of 40 nm nanoparticles of yttrium iron garnet can switch a cavity with a quality factor larger than 104 for light of wavelength 500 nm at normal incidence.
Recommended Literature
- [1] Back matter
- [2] Asphaltenes yield curve measurements on a microfluidic platform
- [3] Use of solid boric acid as an ammonia absorbent in the determination of nitrogen
- [4] The system Bi2O3—N2O5—H2O
- [5] Robust and rapid partitioning in thermoplastic†
- [6] Book reviews
- [7] Coordination diversity in hydrogen-bonded homoleptic fluoride–alcohol complexes modulates reactivity†
- [8] A new enzymatic enantioselective synthesis of dialkyl sulfoxides catalysed by monooxygenases
- [9] Contents list
- [10] Computer simulations of organic solids and their liquid-state precursors

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 13535-07-4









